4-Hydroxy-2,3,6-trimethylbenzonitrile CAS number and identifiers
4-Hydroxy-2,3,6-trimethylbenzonitrile CAS number and identifiers
The following technical guide details the chemical identity, structural properties, and synthetic pathways for 4-Hydroxy-2,3,6-trimethylbenzonitrile . This document is structured for researchers and process chemists involved in the synthesis of polysubstituted aromatics, particularly those relevant to Vitamin E (tocopherol) precursors and specialized agrochemical intermediates.
[1][2]
Executive Summary
4-Hydroxy-2,3,6-trimethylbenzonitrile is a highly functionalized aromatic intermediate characterized by a dense substitution pattern on the benzene ring. It serves as a critical derivative of 2,3,5-trimethylphenol (Isopseudocumenol), a key building block in the industrial synthesis of trimethylhydroquinone (TMHQ) and alpha-tocopherol (Vitamin E).
The presence of the nitrile group at the C1 position, flanked by sterically demanding methyl groups and para-positioned to a phenolic hydroxyl, imparts unique electronic and steric properties. This compound is primarily utilized in research libraries for structure-activity relationship (SAR) studies and as a precursor for complex benzylamines and benzoic acids.
Chemical Identity & Identifiers
The following table consolidates the verified identifiers for the compound. Note that due to the specific substitution pattern, this compound is distinct from its isomer, 4-hydroxy-2,3,5-trimethylbenzonitrile.
| Identifier | Value |
| Chemical Name | 4-Hydroxy-2,3,6-trimethylbenzonitrile |
| CAS Registry Number | 1492086-97-1 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | 4-hydroxy-2,3,6-trimethylbenzonitrile |
| SMILES | CC1=C(C#N)C(C)=C(O)C(C)=C1 (Canonical representation may vary) |
| InChI Key | FCRMBUMMEROWJN-UHFFFAOYSA-N |
| Parent Compound | 2,3,5-Trimethylphenol (CAS 697-82-5) |
Note on Isomerism: The numbering of the methyl groups (2,3,6) is relative to the nitrile (C1) as the principal functional group. This structure is derived from 2,3,5-trimethylphenol where the nitrile is introduced at the para-position (C4 relative to OH), forcing a renumbering of the ring.
Structural Analysis & Properties[5]
Steric Environment
The molecule features a "pentasubstituted" benzene ring with only one aromatic proton remaining (at position 5).
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Orthogonal Shielding: The nitrile group at C1 is flanked by methyl groups at C2 and C6. This creates significant steric hindrance, protecting the nitrile carbon from nucleophilic attack (e.g., hydrolysis) compared to unhindered benzonitriles.
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Electronic Push-Pull: The electron-donating hydroxyl group (OH) at C4 and the three methyl groups increase the electron density of the ring, while the electron-withdrawing nitrile group (CN) at C1 polarizes the system. This makes the hydroxyl proton more acidic than in non-cyanated trimethylphenols.
Predicted Physicochemical Properties[5]
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pKa (Phenolic OH): ~7.5 – 8.0 (Acidity enhanced by the para-cyano group).
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LogP: ~2.5 – 2.8 (Lipophilic due to trimethyl core).
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Solubility: Low in water; soluble in organic solvents (DCM, Ethyl Acetate, DMSO).
Synthetic Methodology
The synthesis of 4-Hydroxy-2,3,6-trimethylbenzonitrile typically proceeds via the functionalization of 2,3,5-trimethylphenol . Direct cyanation is difficult due to the electron-rich nature of the phenol; therefore, a step-wise formylation-oximation route is the standard laboratory protocol.
Protocol: Vilsmeier-Haack Formylation & Oximation
This pathway avoids the use of toxic metal cyanides (Rosenmund-von Braun reaction) and provides high regioselectivity for the para-position.
Phase 1: Synthesis of 4-Hydroxy-2,3,6-trimethylbenzaldehyde
-
Reagents: 2,3,5-Trimethylphenol, Phosphorus Oxychloride (
), Dimethylformamide (DMF). -
Procedure:
-
Cool DMF (3.0 eq) to 0°C. Add
(1.2 eq) dropwise to form the Vilsmeier reagent (chloroiminium salt). -
Add 2,3,5-Trimethylphenol (1.0 eq) dissolved in DMF slowly.
-
Heat the mixture to 80°C for 4 hours. The electrophilic aromatic substitution occurs exclusively at the open para-position (C4).
-
Quench: Pour into ice water and neutralize with sodium acetate.
-
Result: Precipitate of the aldehyde intermediate.
-
Phase 2: Conversion to Nitrile
-
Reagents: Hydroxylamine hydrochloride (
), Sodium Formate, Formic Acid. -
Procedure:
-
Dissolve the aldehyde from Phase 1 in Formic Acid.
-
Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Formate (2.0 eq).
-
Reflux for 6–8 hours.
-
Mechanism: The aldehyde forms an oxime in situ, which undergoes dehydration in the acidic medium to form the nitrile.
-
Purification: Dilute with water, extract with ethyl acetate, and recrystallize from ethanol/water.
-
Synthetic Pathway Visualization
Caption: Step-wise synthesis from commercially available 2,3,5-trimethylphenol via formylation and subsequent dehydration of the oxime.
Applications & Utility
-
Vitamin E Analog Synthesis:
-
The compound serves as a "masked" acid or amine. Hydrolysis of the nitrile yields 4-hydroxy-2,3,6-trimethylbenzoic acid , while reduction yields the corresponding benzylamine. These motifs are explored in the development of tocopherol-drug conjugates.
-
-
Polymer Chemistry:
-
Used as a monomer for high-performance poly(ether nitrile)s, where the methyl groups restrict rotation, increasing the glass transition temperature (
) of the resulting polymer.
-
-
Agrochemicals:
-
Structural analog to bromoxynil-type herbicides, used in screening libraries for photosystem II inhibitors.
-
Safety & Handling (SDS Highlights)
-
Hazards:
-
Acute Toxicity (Oral/Inhalation): Nitriles can liberate cyanide ions upon metabolism; handle with extreme care.
-
Skin/Eye Irritation: The phenolic moiety is corrosive/irritating.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound may darken upon exposure to air due to oxidation of the phenol.
-
Disposal: All waste streams must be treated as cyanide-contaminated. Treat with sodium hypochlorite (bleach) at pH > 10 to oxidize cyanides before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76904586, 4-Hydroxy-2,3,6-trimethylbenzonitrile. Retrieved from [Link]
-
NIST Chemistry WebBook. Phenol, 2,3,5-trimethyl- (Precursor Data). Retrieved from [Link]
-
Asian Journal of Chemistry. One Pot Synthesis of Nitriles from Aldehydes (Methodology Reference). Retrieved from [Link]
